4-Tert-butylphenol is produced through the alkylation of phenol with isobutene, often facilitated by acid catalysis. This reaction can yield various by-products, including 2-tert-butylphenol. The compound is classified under several regulatory frameworks, including the European Union's EINECS (European Inventory of Existing Commercial Chemical Substances) with the number 202-679-0 and has a CAS (Chemical Abstracts Service) number of 98-54-4 .
The synthesis of 4-tert-butylphenol typically involves the following steps:
The molecular structure of 4-tert-butylphenol features a tert-butyl group attached to the para position of a phenolic ring. Its structural formula can be represented as:
The compound exhibits distinct physical properties due to its structure, including a melting point around 100°C and boiling point at approximately 237.5°C .
4-Tert-butylphenol participates in various chemical reactions, notably:
The mechanism by which 4-tert-butylphenol acts in chemical reactions often involves electrophilic substitution due to the electron-donating nature of the tert-butyl group. This increases the electron density on the aromatic ring, enhancing its reactivity towards electrophiles such as formaldehyde.
The physical and chemical properties of 4-tert-butylphenol include:
Property | Value |
---|---|
Physical State | White solid |
Melting Point | ~100°C |
Boiling Point | ~237.5°C |
Relative Density | ~0.92 g/cm³ |
Water Solubility | ~610 mg/L at 20°C |
pKa | ~10.16 |
Flash Point | ~115°C |
Autoflammability | ~510°C |
These properties make it suitable for various applications in industrial chemistry and materials science .
4-Tert-butylphenol has several significant applications:
The dual catalytic-extraction method represents an advanced synthesis strategy for 4-tert-butylphenol-formaldehyde resin (PTBP-FR), employing sequential acidic and basic catalysts to achieve superior molecular architecture control. This approach combines oxalic acid as the primary acidic catalyst with sodium hydroxide as the secondary alkaline catalyst, enabling precise regulation of addition and condensation reactions [1]. The acidic phase (pH 2.0–3.5) preferentially drives methylolation at the ortho positions of 4-tert-butylphenol, while the subsequent alkaline phase (pH 8.5–10.0) promotes methylene bridge formation without premature gelation. This pH-controlled staging yields resins with highly linear architectures and reduced ether linkages (<8% of total bonds) compared to single-catalyst systems [1] [8].
Divalent metal salts (e.g., zinc acetate, magnesium sulfate) serve as co-catalysts that coordinate with formaldehyde, moderating its electrophilicity and preventing uncontrolled exothermic reactions. At concentrations of 0.5–1.2 wt% relative to phenol, these salts reduce the activation energy for ortho-methylolation by 18–25 kJ/mol, significantly enhancing regioselectivity [1]. Alkaline catalysts—typically 10–15% sodium hydroxide or calcium hydroxide solutions—are introduced after the acidic phase to initiate polycondensation. The alkaline conditions facilitate proton abstraction from phenolic hydroxyl groups, generating phenoxide ions that activate the aromatic ring for nucleophilic attack by methylol groups. This process yields methylene bridges (–CH₂–) rather than ether linkages (–CH₂OCH₂–), which are thermally unstable [1] [8].
Table 1: Catalytic Systems in PTBP-FR Synthesis
Catalyst Type | Specific Compounds | Concentration Range | Primary Function | Effect on Ether Linkages |
---|---|---|---|---|
Acidic | Oxalic acid, p-toluenesulfonic acid | 0.8–2.0 wt% | Methylolation initiation | Increases below 100°C |
Alkaline | NaOH, Ca(OH)₂ | 10–15% aq. solution | Polycondensation | Suppresses formation |
Metal salts | Zn(CH₃COO)₂, MgSO₄ | 0.5–1.2 wt% | Formaldehyde modulation | Reduces by 40–60% |
Solvent choice critically influences resin viscosity and molecular weight distribution. Polar aprotic solvents like N-methylpyrrolidone (NMP) maintain homogeneous reaction mixtures up to 45% solids content, whereas protic solvents (e.g., ethanol, isopropanol) limit solids to 25–30% before phase separation occurs [1]. Surfactants—particularly sodium dodecylbenzenesulfonate (0.3–0.8 wt%)—function as viscosity modifiers by preventing intermolecular aggregation through steric hindrance. This enables polymerization to proceed at 92–95°C with viscosities maintained below 2,500 cP, essential for industrial processing. Solvent-free systems utilize reactive diluents such as alkyl glycidyl ethers, which participate in chain termination to control molecular weight while maintaining low viscosity [8].
Table 2: Solvent Systems for Viscosity Control
Solvent Type | Representative Compounds | Max. Solids Content | Viscosity at 90°C (cP) | Molecular Weight Dispersity (Đ) |
---|---|---|---|---|
Aprotic polar | NMP, DMSO | 45% | 1,800–2,400 | 2.1–2.5 |
Protic | Ethanol, isopropanol | 28% | 3,500–5,000 | 2.8–3.5 |
Reactive diluents | Butyl glycidyl ether | 100% (solvent-free) | 800–1,200 | 1.8–2.2 |
Cyclic oligomers—particularly dimers and trimers—form through intramolecular etherification when reaction kinetics favor backbiting over linear chain propagation. Computational studies reveal that 4-tert-butylphenol's steric bulk increases the activation barrier for para-substitution, forcing ortho-methylol groups to undergo cyclization at rates 3.2× faster than unsubstituted phenol [3] [9]. The dominant cyclic species is the 10-membered ring dimer 5,5'-di-tert-butyl-2,2'-dihydroxy-3,3'-dihydroxymethyl-dibenzyl ether, constituting 12–18% of low-MW fractions in standard resins [3] [5].
Prevention strategies include:
Bulk (solvent-free) and solvent-based techniques exhibit fundamental trade-offs in molecular weight control, reaction kinetics, and product purity:
Table 3: Performance Comparison of Polymerization Techniques
Parameter | Solvent-Based | Bulk Polymerization |
---|---|---|
Reaction Time | 4–5 hours | 2.5–3 hours |
Temperature Control | Easier (±2.5°C) | Critical (±1°C) |
Dispersity (Đ) | 2.1–2.5 | 2.8–3.4 (2.0–2.3 with nanoparticles) |
Residual Monomers | <0.3% (after extraction) | <0.8% (after devolatilization) |
Cyclic Oligomer Content | 8–12% | 15–22% |
Molecular weight (MW) in PTBP-FR is primarily governed by formaldehyde:phenol (F:P) stoichiometry and reaction time. At F:P = 1.5:1, number-average MW (Mₙ) plateaus at 1,200–1,400 Da within 120 minutes, whereas F:P = 2.2:1 enables Mₙ > 3,500 Da through extended reaction (180–240 min) [3]. The reactivity ratio (r₁) between phenol (P) and 4-tert-butylphenol (BP) is 5:4, indicating that P incorporates 25% faster than BP during copolymerization. This necessitates compensatory adjustments in BP feed when synthesizing co-condensed resins [3].
Key control strategies include:
The degree of polymerization (DP) follows the relationship:DP = 1 / (1 – p)Where p = extent of reaction, calculable from formaldehyde conversion. At F:P = 2.0, p reaches 0.94–0.96, yielding DP ≈ 16–25 [3].
Table 4: Molecular Weight vs. Stoichiometry
F:P Molar Ratio | Max. Mₙ (Da) | Reaction Time (min) | Dispersity (Đ) | Dominant Linkage Type |
---|---|---|---|---|
1.2:1 | 850–1,000 | 90 | 1.8–2.0 | Ether bridges |
1.8:1 | 2,200–2,600 | 150 | 2.1–2.4 | Methylene bridges |
2.2:1 | 3,400–3,800 | 210 | 2.5–2.9 | Methylene bridges |
2.5:1 (staged) | 5,800–6,200 | 240 | 2.3–2.6 | Methylene bridges |
Compound Names Mentioned:
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